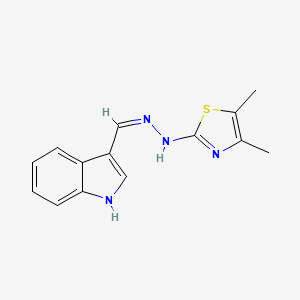
(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an indole moiety linked to a thiazole ring through a hydrazone linkage. The (Z)-configuration indicates the specific geometric isomerism around the hydrazone double bond. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole typically involves the condensation of 1H-indole-3-carbaldehyde with 2-hydrazinyl-4,5-dimethylthiazole. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the specific substituents involved.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted indole or thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the thiazole ring could participate in various biochemical processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole: The (E)-isomer of the compound, differing in the geometric configuration around the hydrazone double bond.
2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole: Without the (Z)- or (E)-configuration specified, this compound represents a mixture of isomers.
2-(2-((1H-indol-3-yl)methylene)hydrazinyl)thiazole: A similar compound lacking the dimethyl groups on the thiazole ring.
Uniqueness
(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C14H14N4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H14N4S/c1-9-10(2)19-14(17-9)18-16-8-11-7-15-13-6-4-3-5-12(11)13/h3-8,15H,1-2H3,(H,17,18)/b16-8- |
InChI Key |
SAULTCZVRXKBCI-PXNMLYILSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C\C2=CNC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


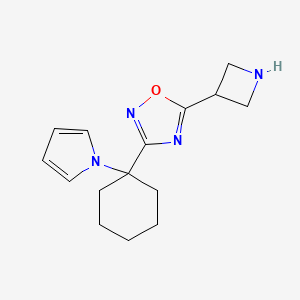

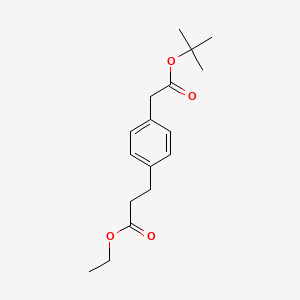
![4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B14878723.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)
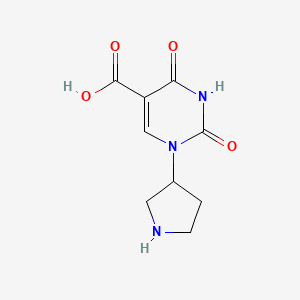
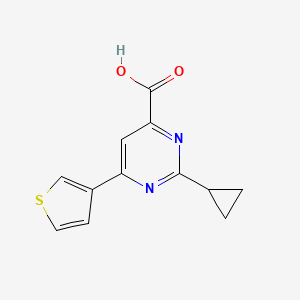
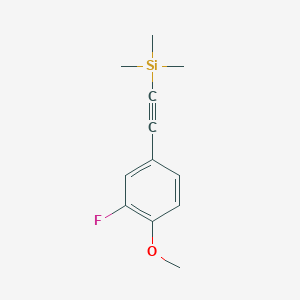
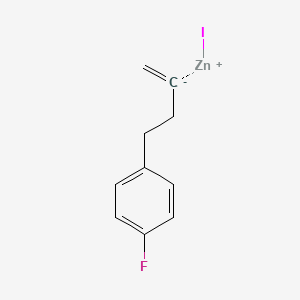
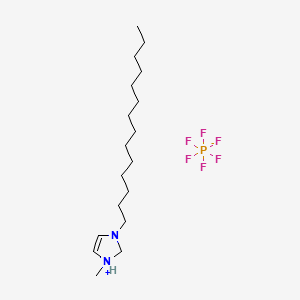
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878747.png)
![2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)
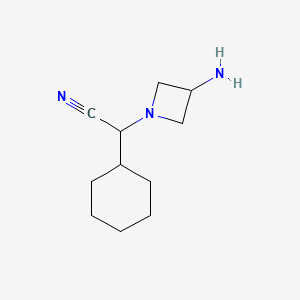
![(2Z)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B14878760.png)
